7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a triazolopyrimidine core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiouracil with hydrozonoyl chlorides, leading to the formation of triazolopyrimidinone derivatives . Another approach includes the use of oxidative cyclization of N-(2-pyridyl)amidines with oxidizers such as sodium hypochlorite or manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate the large-scale synthesis of this compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazolopyrimidine compounds.
Scientific Research Applications
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Medicine: Explored for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a pharmacophore for adenosine receptors.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: Exhibits potent antidiabetic, anticancer, and antioxidant activities.
Uniqueness
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one stands out due to its unique combination of a triazolopyrimidine core with a pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C9H11N5O |
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Molecular Weight |
205.22 g/mol |
IUPAC Name |
7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H11N5O/c15-9-12-11-8-5-7(10-6-14(8)9)13-3-1-2-4-13/h5-6H,1-4H2,(H,12,15) |
InChI Key |
MQEWJQGIJWQVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
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